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molecular formula C11H14O3S B8662475 Methyl 2-(4-hydroxyphenyl-thio)isobutyrate CAS No. 566189-18-2

Methyl 2-(4-hydroxyphenyl-thio)isobutyrate

Cat. No. B8662475
M. Wt: 226.29 g/mol
InChI Key: IMPXMEWFPCFQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07375124B2

Procedure details

The title product was prepared according to the procedure described in Method A (step 1) starting from 4-mercaptophenol (0.500 g, 4.0 mmol) in 10 mL of anhydrous CH3CN, to which was added NaH 80% (0.144 g, 4.8 mmol). The mixture was cooled to 0° C. and after 5 minutes methyl-α-bromoisobutyrate (0.724 g, 4.0 mmol) was added. The reaction was left for two days at room temperature under magnetic stirring. After this period, the mixture was poured into H2O and extracted with ethyl acetate; the aqueous phase was then acidified with HCl 1N and extracted again with ethyl acetate. The pooled organic phases were dried on Na2SO4, filtered and evaporated. The residue obtained was purified by silica gel chromatography using CHCl3 as eluent. 0.760 g of product were obtained (yield: 84%); Mp: 110-112° C.; TLC: silica gel, eluent CHCl3, Fr: 0.11; 1H NMR (CDCl3, 300 MHz) δ: 7.30 (d, 2H), 6.73 (d, 2H), 5.57 (brm, 1H), 3.70 (s, 3H), 1.45 (s, 6H); HPLC: Column: Symmetry—C18, (5 μm) 4.6×250 mm, T: 30° C., mobile phase CH3CN/H2O 50/50 (v/v), pH: as is, flow rate: 0.75 mL/min, 205 nm UV detector, retention time 10.14 min; E.A. (elemental analysis) conforming for C11H14O3S.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.144 g
Type
reactant
Reaction Step Two
Quantity
0.724 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:11][O:12][C:13](=[O:18])[C:14](Br)([CH3:16])[CH3:15].O>CC#N>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([S:1][C:14]([CH3:16])([CH3:15])[C:13]([O:12][CH3:11])=[O:18])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Step Two
Name
Quantity
0.144 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.724 g
Type
reactant
Smiles
COC(C(C)(C)Br)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After this period
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted again with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The pooled organic phases were dried on Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC1=CC=C(C=C1)SC(C(=O)OC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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